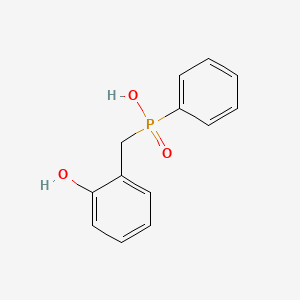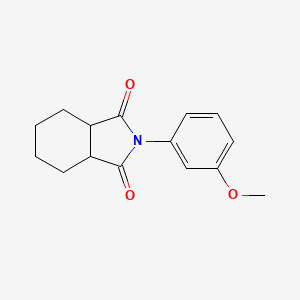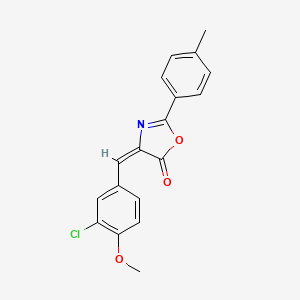![molecular formula C23H30N2O3S B5183748 N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183748.png)
N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of sulfonylurea drugs and has been studied extensively for its ability to lower blood glucose levels in individuals with type 2 diabetes.
Mécanisme D'action
The mechanism of action of N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves the stimulation of insulin secretion from pancreatic beta cells. This compound binds to the sulfonylurea receptor on the beta cell membrane, which leads to the closure of ATP-sensitive potassium channels. This closure causes depolarization of the cell membrane and the opening of voltage-gated calcium channels. The influx of calcium ions into the cell triggers the release of insulin from the beta cells.
Biochemical and Physiological Effects:
N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have several biochemical and physiological effects. It stimulates insulin secretion from pancreatic beta cells, which leads to a decrease in blood glucose levels. It also improves insulin sensitivity and decreases insulin resistance in individuals with type 2 diabetes. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in lab experiments is its ability to stimulate insulin secretion from pancreatic beta cells. This makes it a useful tool for studying the regulation of insulin secretion and the pathophysiology of type 2 diabetes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may affect the results of experiments.
Orientations Futures
There are several future directions for research related to N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One area of research is the development of new sulfonylurea drugs with improved efficacy and fewer side effects. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound. Additionally, there is a need for further research on the long-term effects of this compound on glucose metabolism and insulin sensitivity.
Méthodes De Synthèse
The synthesis of N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves the reaction of 2-ethylbenzoyl chloride with cyclohexylamine to form N~1~-cyclohexyl-2-ethylbenzamide. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form N~1~-cyclohexyl-N~2~-(4-methylphenylsulfonyl)-2-ethylbenzamide. Finally, this compound is reacted with glycine to form N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide.
Applications De Recherche Scientifique
N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied for its potential as a therapeutic agent for the treatment of type 2 diabetes. It has been shown to stimulate insulin secretion from pancreatic beta cells, which leads to a decrease in blood glucose levels. Additionally, it has been shown to improve insulin sensitivity and decrease insulin resistance in individuals with type 2 diabetes.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-3-19-9-7-8-12-22(19)25(17-23(26)24-20-10-5-4-6-11-20)29(27,28)21-15-13-18(2)14-16-21/h7-9,12-16,20H,3-6,10-11,17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKKONPJAJJJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5183668.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5183670.png)

![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide](/img/structure/B5183698.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183705.png)

![8-[(2-aminoethyl)amino]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5183716.png)
![2-cyclopropyl-6-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B5183724.png)
![5-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5183727.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide](/img/structure/B5183735.png)
![2-[(4-ethoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5183739.png)

![(2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5183766.png)
![3-chloro-4-ethoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5183767.png)